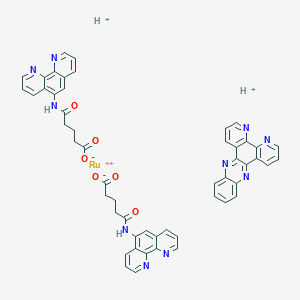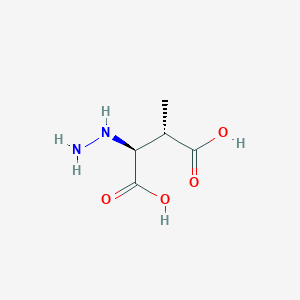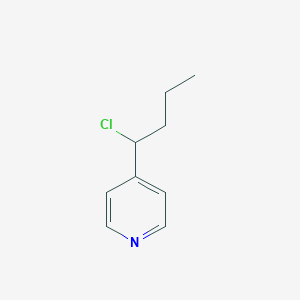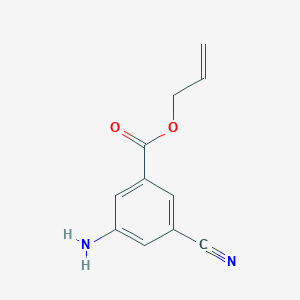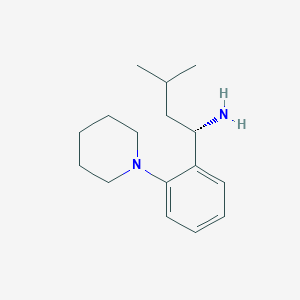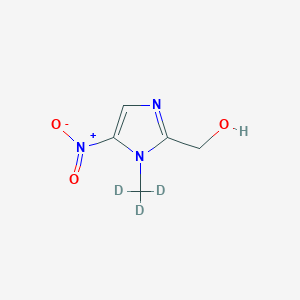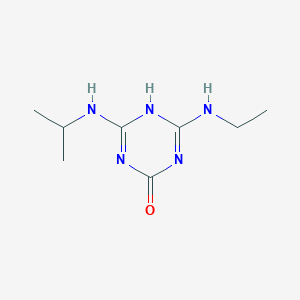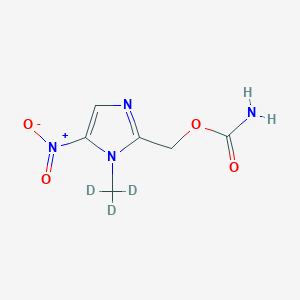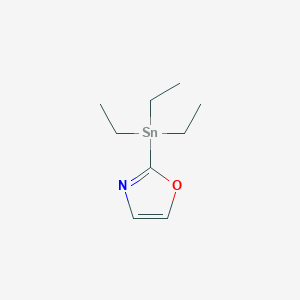![molecular formula C8H11F3N2O B135355 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone CAS No. 143004-11-9](/img/structure/B135355.png)
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone, also known as TFE, is a fluorinated ketone that has gained significant attention in the scientific community due to its unique properties. This compound has shown promising results in various applications, including organic synthesis, medicinal chemistry, and material science.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone involves the formation of a stable enamine intermediate, which undergoes electrophilic substitution with various electrophiles. The trifluoromethyl group in 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone is a strong electron-withdrawing group, which enhances the reactivity of the enamine intermediate.
Biochemical and Physiological Effects
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone has been shown to exhibit significant anti-inflammatory and antinociceptive effects in animal models. It has also been shown to have a potent inhibitory effect on the growth of cancer cells. The exact mechanism of these effects is still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone has several advantages as a reagent in organic synthesis. It is a stable and easy-to-handle compound that is readily available. It is also an effective reagent for the synthesis of a variety of compounds. However, 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone has some limitations, including its high cost and toxicity.
Zukünftige Richtungen
There are several future directions for research on 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone. One area of interest is the development of new synthetic methods using 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone as a reagent. Another area of interest is the investigation of the biological activity of 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone and its derivatives, with the aim of developing new drugs for the treatment of various diseases. Additionally, the use of 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone in material science, such as the synthesis of new polymers and materials, is an area of potential future research.
Synthesemethoden
The synthesis of 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone involves the reaction of 2,2,2-trifluoroacetophenone with (1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptane in the presence of a Lewis acid catalyst. The reaction proceeds through a Mannich-type reaction to yield 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone as the final product.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone has been extensively studied for its potential use in organic synthesis. It has been shown to be an effective reagent for the synthesis of a variety of compounds, including chiral α-trifluoromethyl alcohols, α-trifluoromethylamines, and α-trifluoromethyl ketones. 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone has also been used in the synthesis of biologically active compounds, such as anticancer agents and antiviral drugs.
Eigenschaften
CAS-Nummer |
143004-11-9 |
|---|---|
Produktname |
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone |
Molekularformel |
C8H11F3N2O |
Molekulargewicht |
208.18 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone |
InChI |
InChI=1S/C8H11F3N2O/c1-4-6-2-5(12-4)3-13(6)7(14)8(9,10)11/h4-6,12H,2-3H2,1H3/t4-,5+,6+/m0/s1 |
InChI-Schlüssel |
DSJDIHSPTSRGAQ-KVQBGUIXSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2C[C@@H](N1)CN2C(=O)C(F)(F)F |
SMILES |
CC1C2CC(N1)CN2C(=O)C(F)(F)F |
Kanonische SMILES |
CC1C2CC(N1)CN2C(=O)C(F)(F)F |
Synonyme |
2,5-Diazabicyclo[2.2.1]heptane, 6-methyl-2-(trifluoroacetyl)-, (1R-exo)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



